molecular formula C16H22N2O2 B2824526 (E)-4-(Dimethylamino)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)but-2-enamide CAS No. 2411327-36-9

(E)-4-(Dimethylamino)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)but-2-enamide

Cat. No. B2824526
CAS RN: 2411327-36-9
M. Wt: 274.364
InChI Key: XWUUGBMVWONAQD-VMPITWQZSA-N
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Description

(E)-4-(Dimethylamino)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)but-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMXB-A, and it has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

DMXB-A acts as an agonist at the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 receptor by DMXB-A leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects:
DMXB-A has a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, DMXB-A has been shown to improve cognitive function and memory in animal models. DMXB-A has also been shown to have analgesic effects and may be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMXB-A in lab experiments is that it has a high affinity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the physiological processes that are regulated by this receptor. One limitation of using DMXB-A in lab experiments is that it can be difficult to synthesize and may be expensive.

Future Directions

There are several future directions for research on DMXB-A. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the development of more potent and selective agonists for the α7 nicotinic acetylcholine receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMXB-A and its potential applications in the treatment of various diseases.

Synthesis Methods

DMXB-A can be synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2,3,4,5-tetrahydro-1-benzoxepin-4-ol with dimethylamine to form 2,3,4,5-tetrahydro-1-benzoxepin-4-yl-N,N-dimethylmethanamine. This intermediate is then reacted with but-2-enoyl chloride to form DMXB-A.

Scientific Research Applications

DMXB-A has been extensively studied for its potential applications in scientific research. One of the most promising applications of DMXB-A is in the field of neuroscience. DMXB-A has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMXB-A has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-18(2)10-5-8-16(19)17-14-9-11-20-15-7-4-3-6-13(15)12-14/h3-8,14H,9-12H2,1-2H3,(H,17,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUUGBMVWONAQD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCOC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCOC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)but-2-enamide

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